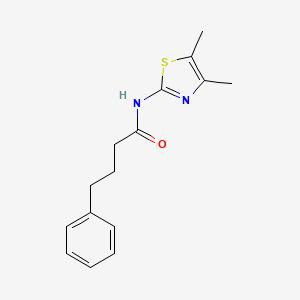
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenylbutanamide
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C15H18N2OS and its molecular weight is 274.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.11398438 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis and Biological Activities
Research has delved into the synthesis of heterocyclic compounds due to their significant biological activities. For example, the synthesis of new derivatives as lipoxygenase inhibitors highlights the exploration of heterocyclic compounds for potential therapeutic applications. These compounds are synthesized through a series of reactions involving organic acids, esters, hydrazides, and thiols, showing moderate activities against the lipoxygenase enzyme, an indicator of their potential in drug development for inflammatory diseases (Aziz‐ur‐Rehman et al., 2016).
Kynurenine 3-Hydroxylase Inhibition
Inhibitors of kynurenine 3-hydroxylase have been synthesized and evaluated, demonstrating high-affinity inhibition of this enzyme, which is pivotal in the kynurenine pathway of tryptophan degradation. This pathway is implicated in various neurological disorders, making these inhibitors potentially useful for exploring pathophysiological roles and therapeutic interventions in neuronal injuries (S. Röver et al., 1997).
Cell Growth and Viability Assays
The application of tetrazolium assays, such as the MTT assay, for measuring the response of human tumor cells to ionizing radiation represents a critical area of research. These assays are used to assess cell viability and proliferation, providing insights into the effectiveness of radiation therapy in cancer treatment (P. Price & T. McMillan, 1990).
Photosensitizers for Photodynamic Therapy
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups demonstrates the application of heterocyclic compounds in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, essential for effective Type II photosensitization mechanisms in targeting cancer cells (M. Pişkin et al., 2020).
Anticonvulsant and Neuroprotective Effects
The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides demonstrate the therapeutic potential of heterocyclic compounds in neurology. Certain derivatives have shown significant anticonvulsant and neuroprotective effects, highlighting their potential as leads in developing safer and effective treatments for neurological disorders (M. Hassan et al., 2012).
Corrosion Inhibition
The synthesis and application of thiazoles as corrosion inhibitors for copper surfaces in acidic conditions have been explored. This research contributes to materials science by developing compounds that can protect metals from corrosion, extending their lifespan in industrial applications (R. Farahati et al., 2019).
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-12(2)19-15(16-11)17-14(18)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIGOLBUEGRBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzamide](/img/structure/B4571137.png)
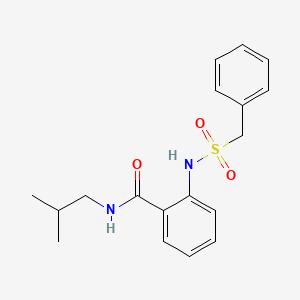
![N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B4571140.png)
![N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4571158.png)
![7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4571165.png)

![N-[2-(butan-2-yl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4571184.png)
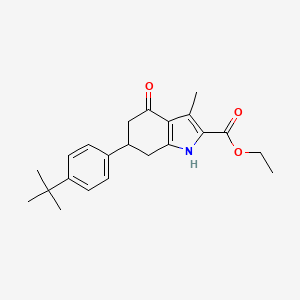
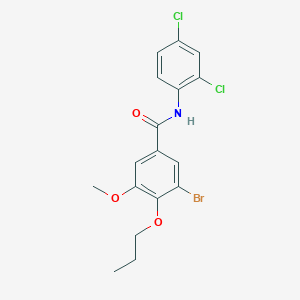
![2-{[(4-fluorobenzyl)thio]acetyl}-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4571203.png)
![N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B4571210.png)
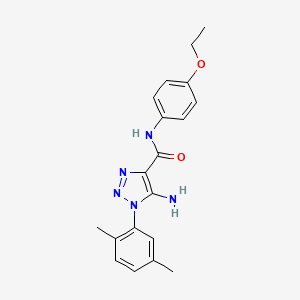
![ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE](/img/structure/B4571227.png)

